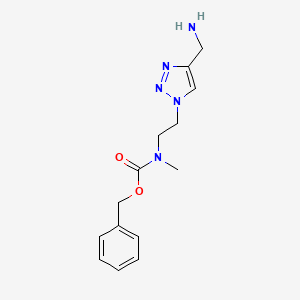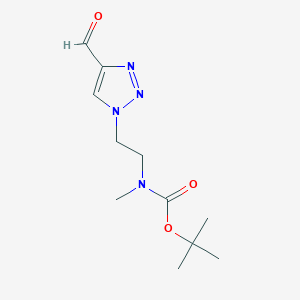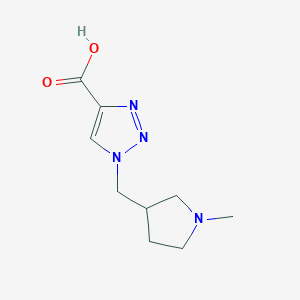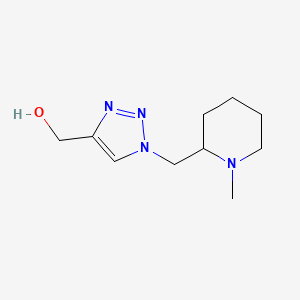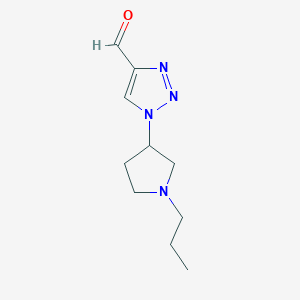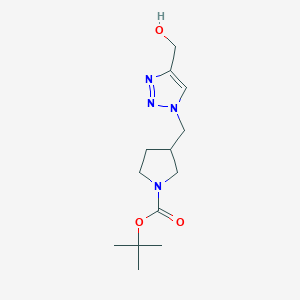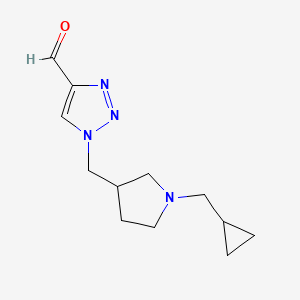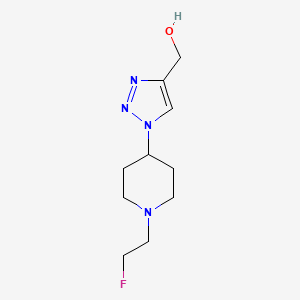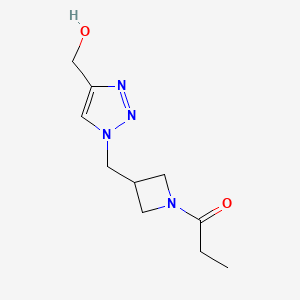
(1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol
Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine. The “3-Aminopropyl” and “4-methyl” groups are substituents on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) with a methyl group attached to one carbon and a 3-aminopropyl group attached to another .Chemical Reactions Analysis
The compound, due to the presence of an amine group, could potentially undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than hydrocarbons of similar molar mass due to their ability to form hydrogen bonds .Scientific Research Applications
Organic Synthesis Precursor
This compound serves as a precursor in organic synthesis, particularly in the preparation of amide derivatives. For example, it can react with furan-2-carbonyl chloride to form furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide . This reaction showcases its utility in constructing complex organic molecules, which can have further applications in pharmaceuticals and material science.
Surface Modification of Metal Oxide Nanoparticles
The amine functionality of this compound makes it suitable for the surface modification of metal oxide nanoparticles (MONPs). The introduction of amine groups enhances the dispersibility and anti-bacterial properties of MONPs . These modified nanoparticles can be used in various applications, including electrochemical sensors, catalysts, and Pickering emulsions.
Biomedical Applications
Amino-functionalized mesoporous silica nanoparticles, which can be derived from compounds like (1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol, have significant potential in biomedical applications. They can be used for drug delivery, where their surface functionalization allows for the controlled release of therapeutics .
Catalyst Immobilization
The compound’s ability to act as a linker can immobilize catalysts on various substrates. This is particularly useful in creating fixed-bed reactors or flow chemistry setups, where the catalyst’s recovery and reuse are critical for industrial processes .
Drug Delivery Systems
The compound can be used to modify the surface of drug carriers, enhancing their interaction with biological membranes and improving drug solubility and stability. This leads to more efficient drug delivery systems, which can be tailored for targeted therapy .
Medical Imaging
By functionalizing imaging agents with (1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol, their properties can be altered to improve contrast and targeting in medical imaging techniques. This can enhance the visualization of tissues and organs during diagnostic procedures .
Environmental Remediation
The compound can be used to create materials that capture and remove contaminants from the environment. This application is particularly relevant in water treatment, where such materials can absorb and break down pollutants, improving water quality .
Sensor Technology
The amine groups introduced by this compound onto surfaces can be used to develop sensors. These sensors can detect various chemical or biological substances, making them useful in environmental monitoring, medical diagnostics, and industrial process control .
Future Directions
properties
IUPAC Name |
[1-(3-aminopropyl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-5-11(4-2-3-10)6-9(8)7-12/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTVLBZYFOPBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



